molecular formula C11H16N2O2 B13277555 (2-Methylpropyl)[(3-nitrophenyl)methyl]amine

(2-Methylpropyl)[(3-nitrophenyl)methyl]amine

Cat. No.: B13277555
M. Wt: 208.26 g/mol
InChI Key: YLFSWKKHXQYNMI-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of a nitrophenyl group attached to a methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of 3-nitrobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(3-nitrophenyl)methyl]amine undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted amines or amides, depending on the electrophile used.

Scientific Research Applications

(2-Methylpropyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamine, 2-methyl-:

    3-Nitrobenzylamine: Contains the nitrophenyl group but has a simpler amine structure without the methylpropyl group.

Uniqueness

(2-Methylpropyl)[(3-nitrophenyl)methyl]amine is unique due to the combination of the nitrophenyl and methylpropylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-9(2)7-12-8-10-4-3-5-11(6-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3

InChI Key

YLFSWKKHXQYNMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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